

# An In-depth Technical Guide to Distearoyl Phosphatidylglycerol (DSPG)

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## Compound of Interest

Compound Name: *Distearoyl phosphatidylglycerol*

Cat. No.: *B054389*

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## Executive Summary

**Distearoyl Phosphatidylglycerol (DSPG)** is a synthetic, anionic phospholipid integral to the advancement of lipid-based drug delivery systems, particularly liposomes and lipid nanoparticles (LNPs). Its unique molecular structure, characterized by two saturated stearic acid tails and a negatively charged phosphoglycerol headgroup, imparts critical physicochemical properties such as high phase transition temperature and membrane stability. These attributes make DSPG an excipient of choice for formulating stable, long-circulating nanocarriers. This guide provides a comprehensive overview of DSPG's chemical structure, physicochemical properties, its role in drug delivery, detailed experimental protocols for formulation and characterization, and its interactions with biological systems.

## Chemical Structure and Identifiers

DSPG is a phosphatidylglycerol where the acyl groups at the sn-1 and sn-2 positions of the glycerol backbone are both stearoyl groups.<sup>[1]</sup> The stereochemistry is typically specified as 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol). The presence of the phosphoglycerol headgroup confers a net negative charge under physiological pH conditions.<sup>[2]</sup>

The structure consists of:

- A glycerol backbone.

- Two stearic acid (C18:0) acyl chains ester-linked to the sn-1 and sn-2 positions. These long, saturated chains allow for dense packing, contributing to a high phase transition temperature and low membrane permeability.
- A phosphoglycerol headgroup attached to the sn-3 position, providing an anionic surface charge.

// Relationships Headgroup -> Charge [color="#EA4335", arrowhead=normal]; Charge -> Interactions [color="#34A853", arrowhead=normal]; Tails -> Tm [color="#EA4335", arrowhead=normal]; Tm -> Stability [color="#34A853", arrowhead=normal]; } dot Caption: Relationship between DSPG's structure and its key properties.

## Physicochemical Properties

The properties of DSPG are critical to its function in pharmaceutical formulations. Its high phase transition temperature ( $T_m$ ) ensures the creation of rigid, stable liposomal membranes at physiological temperatures, reducing premature drug leakage. The anionic nature influences biodistribution and cellular interaction.

Table 1: Chemical Identifiers and Physicochemical Properties of DSPG

Property	Value	Reference(s)
IUPAC Name	[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate	[1]
Synonyms	DSPG, 18:0 PG, 1,2-Distearoyl-sn-glycero-3-phosphoglycerol	[1][3]
Molecular Formula	C42H83O10P (Acid form), C42H82NaO10P (Sodium salt)	[1][4][5]
Molecular Weight	~779.1 g/mol (Acid form), ~801.1 g/mol (Sodium salt)	[1][4][6]
CAS Number	200880-42-8 (sn-glycerol, sodium salt), 4537-78-4 (DL-glycerol)	[1][2]
Charge	Anionic at physiological pH	[2][7]
Phase Transition (Tm)	~55 °C	[8]
Critical Micelle Conc.	Extremely low; strongly favors bilayer formation over micelles.	N/A
Appearance	White to off-white solid/powder	[6]
Solubility	Soluble in chloroform/methanol mixtures; insoluble in water and acetone.	[4]

## Applications in Drug Development

DSPG is a key component in advanced drug delivery systems, valued for its ability to confer a negative surface charge and enhance membrane stability.

- **Anionic Liposomes:** The primary application of DSPG is in the formation of anionic liposomes. The negative charge can reduce rapid clearance by the mononuclear phagocyte system (MPS) compared to highly cationic particles, although it can still lead to protein binding. This charge is also crucial for directing nanoparticles; for instance, anionic LNPs have been shown to preferentially target the hepatic reticuloendothelial system.[\[9\]](#)
- **Enhanced Stability:** The long, saturated C18:0 acyl chains of DSPG result in a high  $T_m$  of approximately 55°C.[\[8\]](#) When formulated with other lipids like DSPC ( $T_m$  ~55°C) and cholesterol, it creates a rigid and stable lipid bilayer at body temperature (37°C).[\[10\]](#)[\[11\]](#) This high stability minimizes drug leakage during circulation, a critical factor for potent APIs.[\[3\]](#)[\[10\]](#)
- **Immunomodulation:** DSPG-containing liposomes have shown significant potential in immunotherapy. They can be used to encapsulate antigens and induce antigen-specific regulatory T-cells (Tregs).[\[4\]](#)[\[12\]](#) This approach has been successfully demonstrated in preclinical models to vaccinate against atherosclerosis by reducing plaque formation and inflammation.[\[4\]](#)[\[12\]](#)
- **Gene Delivery:** While cationic lipids are more common for nucleic acid delivery due to electrostatic complexation with negatively charged RNA/DNA, anionic liposomes are being explored as a less toxic alternative.[\[7\]](#) Divalent cations can be used as "bridges" to facilitate the assembly of anionic liposome-DNA complexes.[\[1\]](#)

## Biological Interactions of DSPG-Containing Liposomes

When introduced into the bloodstream, the fate of a DSPG-liposome is heavily influenced by its interaction with blood components. The anionic surface rapidly acquires a "protein corona," a layer of adsorbed proteins. This corona, rather than the naked lipid surface, dictates the biological identity of the nanoparticle.

A key pathway for the uptake of DSPG-liposomes by Antigen-Presenting Cells (APCs), such as macrophages and dendritic cells, has been elucidated.[\[4\]](#)[\[12\]](#)

- **Protein Corona Formation:** In the circulation, blood proteins adsorb to the liposome surface.

- **C1q Binding:** The complement component C1q specifically binds to the anionic DSPG-liposome surface.
- **Scavenger Receptor Recognition:** The liposome-C1q complex is then recognized and bound by scavenger receptors (SRs) on the surface of APCs.
- **Cellular Uptake:** This recognition event triggers the internalization (endocytosis) of the liposome by the APC.
- **Antigen Processing & Presentation:** Once inside the cell, the liposome is processed, and its cargo (e.g., a peptide antigen) is released to be presented by the APC, initiating a downstream immune response, such as the activation of regulatory T-cells.

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Caption: Uptake of DSPG liposomes by Antigen-Presenting Cells.
```

## Experimental Protocols

### Protocol: Liposome Formulation by Thin-Film Hydration and Extrusion

This method is a standard and widely used technique for preparing unilamellar liposomes of a defined size.<sup>[13][14]</sup>

### Methodology:

- **Lipid Preparation:** Dissolve DSPG and other lipids (e.g., DSPC, Cholesterol) in a suitable organic solvent (e.g., a 9:1 chloroform:methanol mixture) in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.[8]
- **Thin-Film Formation:** Remove the organic solvent using a rotary evaporator under reduced pressure. Rotate the flask to ensure a thin, even lipid film forms on the inner surface. The temperature should be maintained above the  $T_m$  of the lipid with the highest transition temperature (for DSPG,  $>55^{\circ}\text{C}$ ).
- **Vacuum Drying:** Place the flask under high vacuum for a minimum of 2 hours (or overnight) to remove any residual organic solvent. This step is critical for formulation stability and safety.[8]
- **Hydration:** Hydrate the dry lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the hydrophilic drug, if applicable. The hydration buffer should be pre-heated to a temperature above the lipid  $T_m$  ( $>55^{\circ}\text{C}$ ). Agitate the flask by vortexing or swirling to suspend the lipids, forming multilamellar vesicles (MLVs).[8]
- **Extrusion (Sizing):** To produce unilamellar vesicles with a uniform size distribution, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a heated extruder apparatus.[14][15] The extrusion should also be performed above the lipid  $T_m$ . Typically, 11-21 passes are sufficient to achieve a narrow size distribution.
- **Purification:** Remove any unencapsulated drug or free lipids via size exclusion chromatography or dialysis.
- **Sterilization:** For in vivo use, sterilize the final liposome preparation by filtration through a  $0.22\ \mu\text{m}$  filter.

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## Protocol: Liposome Characterization

Characterization is essential to ensure the formulation meets the required specifications for size, charge, and stability.

Table 2: Key Characterization Techniques and Methodologies

Parameter	Technique	Methodology	Reference(s)
Particle Size & PDI	Dynamic Light Scattering (DLS)	Dilute the liposome suspension in the original buffer to an appropriate concentration to avoid multiple scattering effects. <sup>[16]</sup> Measure the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the liposomes. The hydrodynamic diameter and Polydispersity Index (PDI) are calculated from these fluctuations.	<sup>[5]</sup> <sup>[17]</sup> <sup>[18]</sup>
Surface Charge	Zeta Potential Analysis	Dilute the sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl). An electric field is applied across the sample, causing the charged liposomes to move. The velocity of this movement (electrophoretic mobility) is measured via laser Doppler velocimetry and used to calculate the zeta potential, which	<sup>[5]</sup> <sup>[17]</sup> <sup>[19]</sup>



		reflects surface charge. A value below -30 mV generally indicates good colloidal stability.	
Encapsulation Efficiency	Chromatography / Spectroscopy	Separate the liposomes from the unencapsulated drug using size exclusion chromatography or ultracentrifugation.[15] Disrupt the purified liposomes with a suitable solvent or detergent. Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy) and compare it to the initial amount of drug used.	[3][15]
Morphology	Transmission Electron Microscopy (TEM) / Cryo-TEM	Apply a drop of the liposome suspension to a TEM grid and visualize. For improved structural preservation, Cryo-TEM is preferred, where the sample is flash-frozen to observe the liposomes in their hydrated state. This confirms the spherical shape and	[5]

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vesicles.

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## Conclusion

**Distearoyl Phosphatidylglycerol** is a cornerstone phospholipid for the development of advanced, negatively charged liposomal drug delivery systems. Its well-defined chemical structure, characterized by saturated acyl chains and an anionic headgroup, translates directly into desirable pharmaceutical properties: high stability, controlled drug release, and unique biological interaction profiles. The ability of DSPG-liposomes to engage with the immune system, particularly in promoting tolerogenic responses, opens new avenues for therapeutic vaccines and immunomodulatory treatments. The robust and scalable formulation protocols available make DSPG a reliable and versatile tool for researchers and drug developers aiming to create the next generation of nanomedicines.

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## References

- 1. Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of lipid composition and surface charge on biodistribution of intact liposomes releasing from hydrogel-embedded vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Lipid Headgroups on the Mechanical Properties and In Vitro Cellular Internalization of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 9. Anionic Lipid Nanoparticles Preferentially Deliver mRNA to the Hepatic Reticuloendothelial System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anionic 1,2-distearoyl-sn-glycero-3-phosphoglycerol (DSPG) liposomes induce antigen-specific regulatory T cells and prevent atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 16. phmethods.net [phmethods.net]
- 17. How Light Scattering is used in Liposome and LNP Characterization | Malvern Panalytical [malvernpanalytical.com]
- 18. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. brookhaveninstruments.com [brookhaveninstruments.com]
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